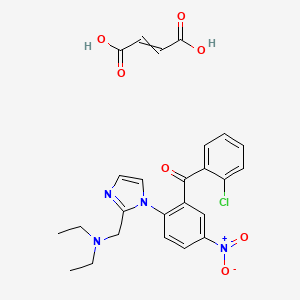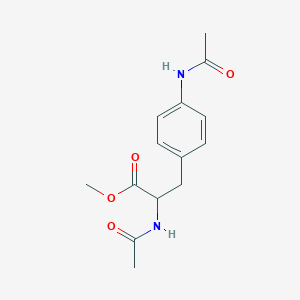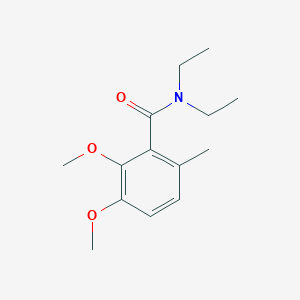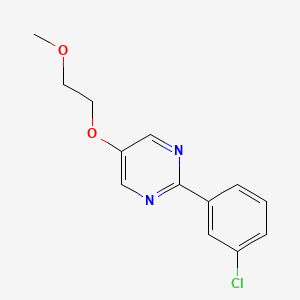
2-(3-Methylpiperazin-1-yl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylpiperazin-1-yl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoxaline core with a 3-methylpiperazine moiety attached to it, making it a unique and versatile compound.
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the use of titanium silicate-1 as a catalyst in methanol at room temperature . This reaction is scalable and the catalyst is recyclable, making it an efficient and environmentally friendly approach.
Industrial Production Methods: Industrial production of quinoxaline derivatives, including 2-(3-Methylpiperazin-1-yl)quinoxaline, often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, molecular iodine catalysis, and the use of recyclable catalysts are commonly used to enhance yield and reduce waste .
化学反应分析
Types of Reactions: 2-(3-Methylpiperazin-1-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxalines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
科学研究应用
2-(3-Methylpiperazin-1-yl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of dyes, fluorescent materials, and organic semiconductors.
作用机制
The mechanism of action of 2-(3-Methylpiperazin-1-yl)quinoxaline involves its interaction with molecular targets such as phosphoinositide 3-kinase (PI3K). By inhibiting PI3K, the compound disrupts the PI3K/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth, survival, and proliferation. This inhibition leads to apoptosis (programmed cell death) in cancer cells .
相似化合物的比较
- Morpholinoquinoxaline derivatives
- Piperidinylquinoxaline derivatives
- Benzimidazo[2’,1’:2,3]thiazolo[4,5-b]quinoxaline
Comparison: 2-(3-Methylpiperazin-1-yl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to morpholinoquinoxaline and piperidinylquinoxaline derivatives, it shows higher potency as a PI3K inhibitor and greater antiproliferative activity against cancer cells . The presence of the 3-methylpiperazine moiety enhances its solubility and bioavailability, making it a promising candidate for further drug development.
属性
分子式 |
C13H16N4 |
|---|---|
分子量 |
228.29 g/mol |
IUPAC 名称 |
2-(3-methylpiperazin-1-yl)quinoxaline |
InChI |
InChI=1S/C13H16N4/c1-10-9-17(7-6-14-10)13-8-15-11-4-2-3-5-12(11)16-13/h2-5,8,10,14H,6-7,9H2,1H3 |
InChI 键 |
ICYQRLRRSLBVQO-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CCN1)C2=NC3=CC=CC=C3N=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2,4-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13873097.png)
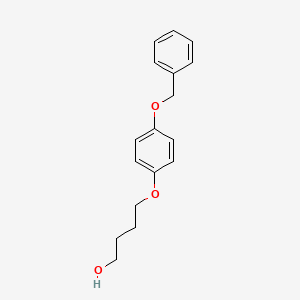
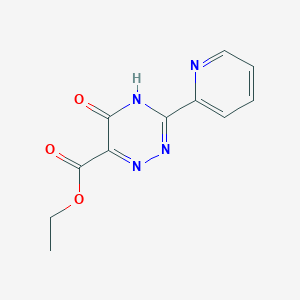
![tert-butyl N-[(2-amino-5-methoxyphenyl)methyl]carbamate](/img/structure/B13873119.png)
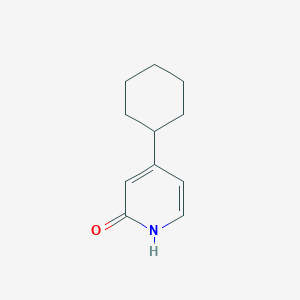
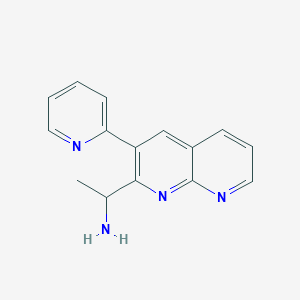
![2-[4-[3-(4-Aminophenyl)propyl]piperazin-1-yl]ethanol](/img/structure/B13873128.png)
